1,3-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene
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Overview
Description
1,3-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with two methyl groups, one fluorine atom, and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the trifluoromethylation of a suitable precursor. For instance, the trifluoromethylation of 1,3-dimethyl-2-fluorobenzene can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom and trifluoromethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while oxidation and reduction can lead to the formation of various functionalized benzene derivatives.
Scientific Research Applications
1,3-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for studying their interactions and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, the trifluoromethoxy group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. In biological systems, the compound’s fluorine atoms can enhance binding affinity and metabolic stability, making it a valuable tool in drug design .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-fluoro-4-methoxybenzene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1,3-Dimethyl-2-chloro-4-(trifluoromethoxy)benzene: Similar structure but with a chlorine atom instead of a fluorine atom.
1,3-Dimethyl-2-fluoro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
1,3-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of fluorinated materials and pharmaceuticals .
Properties
Molecular Formula |
C9H8F4O |
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Molecular Weight |
208.15 g/mol |
IUPAC Name |
2-fluoro-1,3-dimethyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8F4O/c1-5-3-4-7(6(2)8(5)10)14-9(11,12)13/h3-4H,1-2H3 |
InChI Key |
GKDSBOYATMXVDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC(F)(F)F)C)F |
Origin of Product |
United States |
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